Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro-

Description

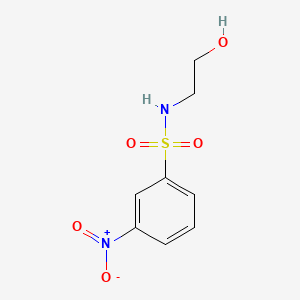

Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- is a sulfonamide derivative characterized by a benzene ring substituted with a nitro (-NO₂) group at the 3-position and a 2-hydroxyethyl (-CH₂CH₂OH) group attached to the sulfonamide nitrogen.

Properties

CAS No. |

22184-93-6 |

|---|---|

Molecular Formula |

C8H10N2O5S |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C8H10N2O5S/c11-5-4-9-16(14,15)8-3-1-2-7(6-8)10(12)13/h1-3,6,9,11H,4-5H2 |

InChI Key |

JVJNXCUFDJYKJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Route via Sulfonyl Chloride and Amino Alcohol

One common approach to prepare benzenesulfonamide derivatives involves the reaction of benzenesulfonyl chloride with an appropriate amine. For Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro-, the amine used is 2-aminoethanol (2-hydroxyethylamine). The general steps are:

Step 1: Formation of Benzenesulfonamide Intermediate

Benzenesulfonyl chloride reacts with 2-aminoethanol in the presence of a base such as pyridine or triethylamine to yield N-(2-hydroxyethyl)benzenesulfonamide.

Step 2: Nitration

The intermediate undergoes electrophilic aromatic substitution via nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group selectively at the 3-position of the benzene ring, yielding Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro-.

Step 3: Purification

The crude product is purified by recrystallization or chromatography.

This method is classical and widely used for sulfonamide derivatives, offering moderate to good yields depending on reaction conditions and reagent purity.

Electrochemical Synthesis via Reductive Coupling

A modern, green chemistry approach involves electrochemical synthesis using reductive controlled potential electrolysis. This method synthesizes benzenesulfonamide derivatives by coupling dinitrobenzene with arylsulfinic acids under controlled electrode potentials.

At a potential of −0.4 V vs. Ag/AgCl, selective formation of N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives occurs.

At a more negative potential of −1.1 V vs. Ag/AgCl, the product is N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives.

The process features:

Catalyst-free conditions

Use of safe solvents (water/ethanol mixture)

Room temperature operation

Low energy consumption due to paired electrolysis

Easy product isolation by filtration due to product insolubility in the reaction medium

This tunable electrochemical method allows selective synthesis of nitro- or amino-substituted benzenesulfonamides by adjusting the applied potential, demonstrating a versatile and environmentally friendly synthetic route.

Addition Reaction of Sodium 3-Nitrobenzenesulfinate with Epoxide

A patented industrial method describes the synthesis of 3-(β-hydroxyethyl sulfonyl)-nitrobenzene, which is structurally related to Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro-, via the following steps:

Step 1: Addition Reaction

Sodium 3-nitrobenzenesulfinate reacts with oxirane (ethylene oxide) to form 3-(β-hydroxyethyl sulfonyl)-nitrobenzene along with a by-product, 1,2-bis(3'-nitrobenzolsulfonyl)ethane.

Step 2: Hydrolysis of By-product

The by-product is subjected to alkaline hydrolysis in a mixed alkali solution at temperatures ≤80 °C to convert it back to the target compound and regenerate sodium 3-nitrobenzenesulfinate.

Step 3: Thermal Treatment

The reaction mixture is heated to ≥90 °C to complete the hydrolysis and obtain a mixture of 3-(β-hydroxyethyl sulfonyl)-nitrobenzene and sodium 3-nitrobenzenesulfinate.

Step 4: Recycling

The aqueous solution containing sodium 3-nitrobenzenesulfinate is recycled back into the process, minimizing waste and raw material consumption.

This method avoids harsh conditions such as high pressure and toxic solvents, uses water as the reaction medium, and is suitable for industrial scale-up with environmental considerations.

Detailed Reaction Conditions and Data

Electrochemical Synthesis Parameters (From)

| Parameter | Condition |

|---|---|

| Electrolyte | Phosphate buffer (pH 3.5, 0.2 M) / Ethanol (80/20 v/v) |

| Substrates | p-Dinitrobenzene and arylsulfinic acid sodium salts |

| Applied Potential | −0.4 V or −1.1 V vs. Ag/AgCl |

| Temperature | Room temperature |

| Electrolysis duration | Until current decay > 95% |

| Product isolation | Filtration and washing with distilled water |

| Product solubility | Insoluble in reaction medium |

The products formed at −0.4 V are nitro-substituted benzenesulfonamides, while at −1.1 V, amino-substituted derivatives are obtained. This tunability allows selective synthesis of desired functionalized sulfonamides.

Addition and Hydrolysis Reaction Conditions (From)

| Step | Conditions |

|---|---|

| Addition reaction | Sodium 3-nitrobenzenesulfinate + ethylene oxide, aqueous medium |

| Hydrolysis of by-product | Alkaline solution (pH > 12), temperature ≤ 80 °C |

| Thermal treatment | Heating to 90–100 °C for 2.5–5 hours |

| pH adjustment | Neutralization to pH 10–11 before thermal step |

| Recycling | Aqueous sodium 3-nitrobenzenesulfinate solution reused |

This method ensures complete hydrolysis of by-products, minimizes alkali consumption, and simplifies post-processing, enhancing product quality and reducing costs.

Mechanistic Insights

Sulfonyl Chloride Route: The nucleophilic amine attacks the sulfonyl chloride to form the sulfonamide bond. Subsequent electrophilic nitration introduces the nitro group on the aromatic ring, favoring the meta position relative to the sulfonamide substituent due to electronic effects.

Electrochemical Synthesis: The reductive potential converts dinitrobenzene to reactive intermediates that couple with arylsulfinic acids. The applied potential controls the reduction level, enabling selective formation of nitro or amino derivatives.

Addition Reaction: The nucleophilic sulfinate attacks the electrophilic epoxide ring, opening it to form the β-hydroxyethyl sulfonyl intermediate. Hydrolysis and thermal treatment convert by-products and regenerate starting materials, enabling efficient recycling.

Summary and Recommendations

The preparation of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- can be achieved by multiple synthetic strategies, each with distinct advantages:

The classical sulfonyl chloride and amine route is reliable and accessible for laboratory synthesis but involves hazardous reagents and multi-step processing.

The electrochemical method offers a green, tunable, and energy-efficient alternative, suitable for selective functionalization but requires specialized equipment.

The addition reaction of sodium 3-nitrobenzenesulfinate with ethylene oxide combined with alkaline hydrolysis is industrially favorable, environmentally benign, and cost-effective due to reagent recycling.

For research and industrial applications, the choice of method depends on scale, available infrastructure, environmental considerations, and desired product purity.

Chemical Reactions Analysis

Base-Mediated Coupling Reactions

A one-pot tandem protocol using benzenesulfonyl azides and carboxylic acids under basic conditions (e.g., 1,8-diazabicycloundec-7-ene as a base) enables the synthesis of sulfonamide derivatives. The reaction proceeds via two sequential steps:

-

N-sulfonylation : Formation of the sulfonamide group.

-

Esterification : Reaction of carboxylic acids with β-chloroester intermediates.

This method highlights the versatility of sulfonamide chemistry in multi-component reactions .

Addition Reaction with Ethylene Oxide

Sodium 3-nitrobenzenesulfinate reacts with ethylene oxide (oxirane) to form 3-(β-hydroxyethyl sulfonyl)-nitrobenzene. This reaction produces a by-product (1,2-bis(3'-nitrobenzolsulfonyl)ethane), which is hydrolyzed under alkaline conditions to regenerate the sulfinate for reuse.

This method emphasizes sustainable chemistry through precursor recycling .

Substituent Effects on Reactivity

Substitution patterns on the benzene ring significantly influence reaction outcomes:

-

Electron-donating groups (e.g., methyl, methoxy): Enhance reaction rates and yields .

-

Electron-withdrawing groups (e.g., nitro, halogens): Reduce reactivity but enable functional group diversity .

| Substituent | Position | Effect on Yield | Key Observations |

|---|---|---|---|

| Methyl | Para | 84–88% | Strong activating effect |

| Nitro | Para | 78–83% | Moderate activation |

| Fluorine | Para | 78–83% | Electron-withdrawing |

Mechanistic Insights

-

Sulfonamide Group Formation :

The sulfonamide bond forms via nucleophilic attack of amines on sulfonic acid derivatives or sulfonyl chlorides . -

Redox Processes :

Electrochemical reduction of nitro groups to amines or nitrosobenzene derivatives drives subsequent coupling reactions . -

Substituent Interactions :

Hydrogen-bond donors (e.g., NH₂) enhance reactivity, while acceptors (e.g., NO₂) reduce it, as observed in SAR studies .

Scientific Research Applications

Pharmaceutical Applications

Benzenesulfonamide derivatives have been extensively studied for their therapeutic potential. The compound has shown promise in:

- Treatment of Prostate Disorders : Research indicates that benzenesulfonamide derivatives can be utilized in the treatment of benign prostatic hyperplasia and prostate carcinoma. These compounds act as antiandrogens, which can inhibit the effects of androgens on prostate tissues, potentially reducing the growth of prostate cancer cells .

- Antibacterial Activity : Sulfonamides, including derivatives like benzenesulfonamide, exhibit antibacterial properties. They work by inhibiting bacterial folate synthesis, which is essential for bacterial growth and replication. Studies have demonstrated their efficacy against a range of bacterial strains .

Analytical Chemistry Applications

Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- is also employed in analytical chemistry:

- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated using reverse phase HPLC methods. A mobile phase consisting of acetonitrile, water, and phosphoric acid is commonly used for its analysis. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid . This method allows for the isolation of impurities and is suitable for pharmacokinetic studies.

Table 1: HPLC Conditions for Benzenesulfonamide Analysis

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Particle Size | 3 µm (for fast UPLC applications) |

| Application | Isolation of impurities |

Material Science Applications

The compound's chemical structure allows it to be incorporated into various materials:

- Polymer Chemistry : Benzenesulfonamide derivatives are used to modify polymer properties, enhancing thermal stability and mechanical strength. Their incorporation into polymer matrices can lead to materials with improved performance characteristics.

Case Study 1: Prostate Cancer Treatment

A study evaluated the antiandrogenic effects of benzenesulfonamide derivatives on human prostate carcinoma cells (LNCaP). The results indicated that certain modifications to the compound's structure significantly enhanced its efficacy in inhibiting cell proliferation .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of various sulfonamides against resistant bacterial strains. The findings revealed that benzenesulfonamide derivatives showed substantial inhibition rates against several pathogens, highlighting their potential as therapeutic agents in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding interactions, while the nitro and sulfonamide groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- with structurally related sulfonamide derivatives, focusing on substituent effects, solubility, and biological relevance.

Key Findings:

Substituent Impact on Solubility: The 2-hydroxyethyl group in the target compound enhances polarity compared to the ethyl group in N-Ethyl-3-nitrobenzenesulfonamide, suggesting better solubility in polar solvents like ethanol or DMSO. However, the hydrochloride salt of CAS 244634-31-9 demonstrates superior aqueous solubility due to ionic character . Perfluorinated analogs exhibit extreme lipophilicity, limiting biological applications but favoring industrial uses .

Biological Relevance: The nitro group at the 3-position is conserved across analogs, likely contributing to electron-withdrawing effects that stabilize sulfonamide-protein interactions. This feature is critical in NLRP3 inflammasome inhibitors, as seen in ’s structural analogs .

Synthetic Utility :

- Compounds with azide groups (e.g., ) are tailored for click chemistry or prodrug strategies, contrasting with the target compound’s simpler structure .

- The ethyl-substituted analog () serves as a foundational building block in sulfonamide drug synthesis, highlighting the versatility of nitrobenzenesulfonamide scaffolds .

Biological Activity

Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- is a compound of significant interest due to its diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- IUPAC Name : N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide

- Molecular Formula : C8H10N2O5S

- CAS Number : 22733781

1. Antibacterial Activity

Research has shown that various benzenesulfonamide derivatives exhibit significant antibacterial properties. For instance, a study evaluated the antimicrobial activity of several compounds, revealing that certain derivatives had minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli .

Table 1: Antibacterial Activity of Benzenesulfonamide Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | Mixed strains |

2. Anti-inflammatory Effects

The anti-inflammatory potential of benzenesulfonamides was highlighted in studies where specific derivatives showed high efficacy in reducing carrageenan-induced rat paw edema by up to 94.69% . This suggests that these compounds could serve as effective treatments for inflammatory conditions.

3. Enzyme Inhibition

Benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly CA IX and CA II. A recent study reported that certain analogues exhibited IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a remarkable selectivity towards CA IX . The mechanism involves the displacement of a water molecule coordinated to the zinc ion in the enzyme's active site, facilitating the formation of a tetrahedral geometry that inhibits enzyme activity .

Table 2: Enzyme Inhibition Potency of Benzenesulfonamide Derivatives

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Compound A | CA IX | 10.93 |

| Compound B | CA II | 1.55 |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of benzenesulfonamides:

- Study on Perfusion Pressure : A study using an isolated rat heart model demonstrated that certain benzenesulfonamides significantly decreased perfusion pressure in a time-dependent manner, indicating potential cardiovascular effects .

- Anti-cancer Activity : Another investigation reported that specific benzenesulfonamide derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing their potential as anti-cancer agents .

Q & A

Q. What are the common synthetic routes for preparing N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide derivatives?

Methodological Answer: A typical synthesis involves coupling 3-nitrobenzenesulfonyl chloride with 2-aminoethanol under basic conditions (e.g., NaOH or EtN) in dichloromethane (DCM) at room temperature. The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography . For derivatives requiring additional functionalization, stepwise protocols—such as introducing substituents via nucleophilic aromatic substitution or click chemistry—are employed, as seen in analogous benzenesulfonamide syntheses .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- H/C NMR : Confirm the presence of the hydroxyethyl group (δ ~3.5–4.0 ppm for -CHOH) and nitro group (meta-substitution patterns in aromatic regions).

- IR Spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretching at ~1150–1350 cm) and nitro groups (asymmetric stretching at ~1520 cm) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation from labile groups like -NO .

Q. What crystallographic methods are suitable for resolving its 3D structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Growing high-quality crystals via slow evaporation.

- Collecting intensity data with Mo/Kα radiation.

- Refining enantiopurity using Flack parameter analysis to avoid centrosymmetric ambiguities .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The nitro group’s strong electron-withdrawing nature activates the aromatic ring at specific positions (meta/para to itself). Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimentally, kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength) quantify activation energies, as demonstrated in analogous sulfonamide systems .

Q. What strategies mitigate conflicting crystallographic data when the compound exhibits polymorphism?

Methodological Answer:

Q. How can molecular docking predict this compound’s binding affinity to biological targets (e.g., NLRP3 inflammasome)?

Methodological Answer:

- Prepare the ligand (optimized geometry via Gaussian/PBE0/6-31G*) and target protein (PDB ID).

- Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to correlate docking scores with experimental K values .

Q. Why do discrepancies arise in biological activity assays for structurally similar derivatives?

Methodological Answer: Contradictions often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.